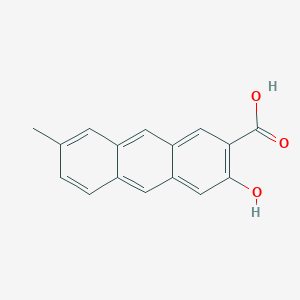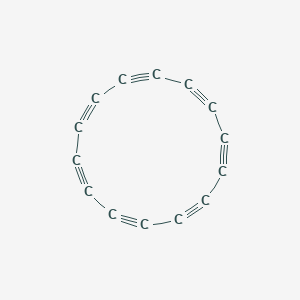![molecular formula C14H22O B12546316 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal CAS No. 663919-87-7](/img/structure/B12546316.png)
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal is a complex organic compound with a unique structure that includes a cyclohexene ring, a butenyl side chain, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. The butenyl side chain can be introduced through a Wittig reaction, and the aldehyde group can be added via oxidation of a primary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase yield and efficiency. High-pressure reactors and continuous flow systems can be employed to optimize reaction conditions and scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl side chain can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid
Reduction: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid: The oxidized form with a carboxylic acid group.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propyl chloride: A halogenated derivative.
Eigenschaften
CAS-Nummer |
663919-87-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3-[(1S)-4-but-3-enyl-1-methylcyclohex-2-en-1-yl]propanal |
InChI |
InChI=1S/C14H22O/c1-3-4-6-13-7-10-14(2,11-8-13)9-5-12-15/h3,7,10,12-13H,1,4-6,8-9,11H2,2H3/t13?,14-/m0/s1 |
InChI-Schlüssel |
UGQFGEXTKNTTTR-KZUDCZAMSA-N |
Isomerische SMILES |
C[C@]1(CCC(C=C1)CCC=C)CCC=O |
Kanonische SMILES |
CC1(CCC(C=C1)CCC=C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


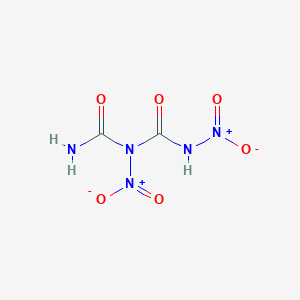
phosphanium bromide](/img/structure/B12546250.png)
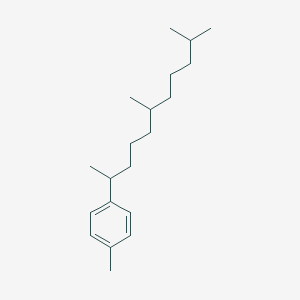
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
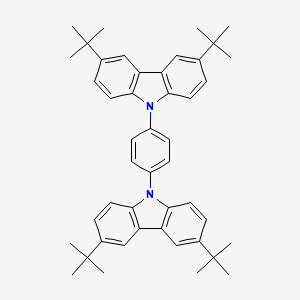

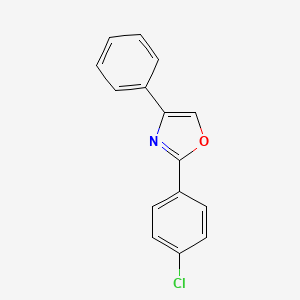

![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
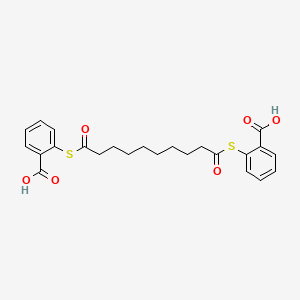
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
